molecular formula C6H14ClNO B1408472 (R)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride CAS No. 1408057-43-1

(R)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride

Cat. No. B1408472
M. Wt: 151.63 g/mol
InChI Key: FFTQTMXKUQODRT-FYZOBXCZSA-N
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Description

Methanol, also known as methyl alcohol, is a colorless liquid with a mild alcohol odor. It is used in a variety of applications, including as a solvent, antifreeze, and fuel. In addition, it serves as a raw material for a number of chemical reactions .


Synthesis Analysis

Methanol can be produced from a variety of sources, including natural gas, coal, and biomass. The process typically involves reforming the raw material to produce synthesis gas (a mixture of hydrogen and carbon monoxide), which is then converted into methanol using a catalyst .


Molecular Structure Analysis

Methanol is a simple molecule consisting of a single carbon atom bonded to three hydrogen atoms and one hydroxyl (OH) group .


Chemical Reactions Analysis

Methanol can undergo a variety of chemical reactions. It can be dehydrated to produce formaldehyde, which is used in the production of resins, plastics, and textiles. Methanol can also be converted into other chemicals, such as acetic acid and methyl tert-butyl ether (MTBE), a gasoline additive .


Physical And Chemical Properties Analysis

Methanol is a volatile, colorless liquid at room temperature. It has a boiling point of 64.7 degrees Celsius and a melting point of -97.6 degrees Celsius. Methanol is completely miscible with water and many organic solvents .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • Synthesis of Analogous Compounds : The synthesis of similar compounds like (4S-Phenylpyrrolidin-2R-yl)methanol has been achieved through the double reduction of cyclic sulfonamide precursors. This process involves reductive ring-opening to furnish amino products (Evans, 2007).

  • Pharmacological Profiles : Research on related compounds such as R-96544, a 5-HT2A receptor antagonist, demonstrates the potential for these types of compounds in inhibiting platelet aggregation, suggesting their relevance in pharmacological research (Ogawa et al., 2002).

  • Enzymatic Desymmetrisation : Enzymatic processes have been used for the desymmetrisation of compounds structurally similar to (R)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride, enabling the creation of chiral products (Cortijos & Snape, 2008).

  • Ligand Synthesis for Metal Complexes : Such compounds have been used to create ligands for metal complexes, which are important in areas like catalysis and materials science (Labande et al., 2007).

Miscellaneous Applications

  • Green Chemistry in Synthesis : Progress in synthesizing related chiral compounds indicates an emphasis on green chemistry principles, suggesting environmental considerations in the use of such chemicals (Hu & Shan, 2020).

  • Involvement in Catalytic Processes : There is research showing the use of related methanol-based catalysts in the synthesis of key organic compounds, highlighting their role in chemical manufacturing (Sarki et al., 2021).

  • Role in Hydrogen Bond Formation : The role of methyl groups, a component of the compound , in hydrogen bond formation in chemical mixtures is an area of study, providing insight into fundamental chemical interactions (Li, Wu, & Yu, 2006).

Safety And Hazards

Methanol is toxic and can be harmful if swallowed, inhaled, or absorbed through the skin. It can cause symptoms such as headache, dizziness, nausea, and in severe cases, blindness or death. Proper safety measures should be taken when handling methanol .

Future Directions

Research is ongoing into more efficient methods of producing methanol, particularly from renewable sources. Methanol is also being explored as a potential alternative fuel source .

properties

IUPAC Name

[(2R)-2-methylpyrrolidin-2-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(5-8)3-2-4-7-6;/h7-8H,2-5H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTQTMXKUQODRT-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride

CAS RN

1523530-30-4
Record name 2-Pyrrolidinemethanol, 2-methyl-, hydrochloride (1:1), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523530-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2R)-2-methylpyrrolidin-2-yl]methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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